Isatoic Anhydride

Heterocyclic Synthesis Reaction Kinetics Nucleophilic Substitution

Isatoic Anhydride (CAS 118-48-9) is the essential, unsubstituted bicyclic intermediate for bentazon herbicide synthesis, where ≥98% purity is critical to prevent precipitation and ensure long-term formulation stability. It serves as the core scaffold for SHAPE RNA probes and a privileged masked isocyanate for constructing pharmaceutically relevant quinazolinones. For a robust downstream process, specify certified low anthranilic acid impurity profiles at procurement.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 118-48-9
Cat. No. B133585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatoic Anhydride
CAS118-48-9
Synonyms2H-3,1-Benzoxazine-2,4(1H)-dione;  1,2-Dihydro-3,1-benzoxazine-2,4-dione;  1H-Benz[d][1,3]oxazine-2,4-dione;  2,4-Dioxo-1,2-dihydro-4H-3,1-benzoxazine;  3,1-Benzoxazine-2,4(1H)-dione;  2-(Carboxyamino)benzoic Acid Cyclic Anhydride;  Isatoic Acid Anhydride; 
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=O)N2
InChIInChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11)
InChIKeyTXJUTRJFNRYTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 99 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE IN WATER, HOT ALC, AND ACETONE;  INSOL IN ETHER, BENZENE, AND CHLOROFORM

Isatoic Anhydride (CAS 118-48-9) Procurement Guide: A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione, CAS 118-48-9) is a bicyclic heterocyclic compound comprising a benzene ring fused to a 1,3-oxazine-2,4-dione ring [1]. It is a white to off-white crystalline solid with a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol, melting with decomposition at 233–243 °C . The compound is primarily synthesized via the reaction of anthranilic acid with phosgene or its safer equivalent, triphosgene . Its industrial significance stems from its dual role as a masked isocyanate and an electrophilic anhydride, enabling its use as a key intermediate in the manufacture of the herbicide bentazon, various pharmaceutical quinazolinone derivatives, and heterocyclic scaffolds [2].

Why Generic Substitution of Isatoic Anhydride (CAS 118-48-9) Fails: Critical Performance and Application Divergence


Despite sharing a common anhydride or heterocyclic core, isatoic anhydride cannot be readily interchanged with its closest structural analogs or alternative electrophiles. Substitution, particularly on the nitrogen or aromatic ring, profoundly alters reactivity profiles and physical properties, leading to divergent outcomes in critical applications [1]. For instance, N-methylation dramatically changes the half-life in aqueous media, directly impacting its utility as a biochemical probe . Furthermore, compared to the industrial workhorse phthalic anhydride, isatoic anhydride operates in entirely distinct synthetic pathways, offering a masked nitrogen nucleophile that is essential for constructing nitrogen-containing heterocycles like quinazolinones—a functionality that simple dicarboxylic anhydrides cannot provide [2]. The specific quantitative evidence detailed below underscores the precise, measurable parameters that dictate the selection of isatoic anhydride over alternative reagents.

Isatoic Anhydride (CAS 118-48-9) vs. Analogs: Head-to-Head Quantitative Comparison Data


Nucleophilic Reactivity and Regioselectivity in Ring-Opening vs. Phthalic Anhydride

Isatoic anhydride (ISA) exhibits fundamentally different nucleophilic reactivity compared to phthalic anhydride (PA), which governs its unique utility in synthesizing anthranilamides and quinazolinones. While PA undergoes straightforward nucleophilic acyl substitution at both carbonyls, ISA acts as a masked isocyanate [1]. Density Functional Theory (DFT) calculations and experimental kinetic data identify the C2 carbonyl of ISA as the primary site for nucleophilic attack, with a βnuc value of +1.0 for amine reactions at pH < 10, indicating a highly developed bond to the nucleophile in the transition state [2]. This contrasts sharply with PA, where nucleophilic attack typically leads to ring-opening to phthalamic acid derivatives, a pathway that does not introduce nitrogen into the resulting scaffold.

Heterocyclic Synthesis Reaction Kinetics Nucleophilic Substitution

Toxicity Profile: Rabbit Oral LD50 Comparison with Industrial Anhydrides

The acute oral toxicity of isatoic anhydride is markedly lower than that of phthalic anhydride, a critical differentiator for process safety and handling protocols. Isatoic anhydride exhibits an LD50 orally in rabbit of > 6400 mg/kg . In contrast, phthalic anhydride is significantly more acutely toxic, with a reported LD50 orally in rabbit of 800 - 1600 mg/kg [1]. This represents an approximate 4- to 8-fold difference in acute lethal toxicity, placing isatoic anhydride in a lower hazard category for oral exposure.

Safety Assessment Toxicology Industrial Hygiene

Aqueous Stability and RNA SHAPE Reagent Performance: Isatoic Anhydride vs. N-Methylisatoic Anhydride

The unsubstituted isatoic anhydride serves as the foundational scaffold for a family of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, but its own reactivity profile makes it unsuitable for direct use. The industry-standard reagent, N-methylisatoic anhydride (NMIA), has a half-life of 430 seconds under standard assay conditions . While the exact half-life of unsubstituted isatoic anhydride is not directly reported in this context due to its rapid hydrolysis and unsuitability for the application, the data underscores the critical impact of N-methylation on modulating stability. The development of NMIA and subsequent analogs (e.g., 1M7 with a 14-second half-life) from the isatoic anhydride core demonstrates the scaffold's tunability for achieving the precise kinetic window required for high-resolution RNA structure mapping [1].

RNA Structure Probing SHAPE Chemistry Bioconjugation

Synthetic Efficiency and Purity in Herbicide Intermediate Production

Isatoic anhydride is the critical intermediate in the industrial synthesis of the widely used herbicide bentazon . Patent data highlights that the purity of isatoic anhydride is a key quality attribute that directly impacts the stability of the final product. Impurities, particularly unreacted anthranilic acid carried through from a low-purity isatoic anhydride feedstock, lead to precipitation and turbidity in bentazon preparations during long-term storage [1]. While alternative synthetic routes to bentazon exist, the established pathway via isatoic anhydride is preferred for its efficiency and scalability, with optimized processes achieving yields of 91-92% and purities up to 96% for the isatoic anhydride intermediate [2].

Agrochemical Synthesis Process Chemistry Bentazon Production

Isatoic Anhydride (CAS 118-48-9): Primary Research and Industrial Application Scenarios


Agrochemical Manufacturing: Synthesis of the Herbicide Bentazon

Isatoic anhydride is the established and preferred industrial intermediate for synthesizing the selective post-emergence herbicide bentazon. As detailed in Section 3, the high purity (≥96%) of isatoic anhydride is critical to ensure the long-term stability of the final bentazon formulation, preventing the precipitation and turbidity caused by anthranilic acid impurities [1]. Procurement for this application should prioritize material with certified low impurity profiles to guarantee a robust downstream process.

Biochemical Research: Precursor for RNA SHAPE Reagents

Isatoic anhydride is the essential, unsubstituted starting material for the synthesis of a family of SHAPE reagents used to analyze RNA secondary structure. The evidence in Section 3 demonstrates that while the parent compound is too labile for direct use, it is the precursor for N-methylisatoic anhydride (NMIA, half-life 430 s) and other analogs . Researchers synthesizing custom SHAPE probes will procure isatoic anhydride as the core scaffold for subsequent N-alkylation or aromatic substitution to tune reagent half-life and nucleotide bias.

Medicinal Chemistry: Synthesis of Quinazolinone-Derived Pharmaceuticals

The unique 'masked isocyanate' reactivity of isatoic anhydride, as quantified by its distinct βnuc value and regioselectivity at the C2 carbonyl (see Section 3), makes it a reagent of choice for constructing the quinazolinone ring system—a privileged scaffold in medicinal chemistry [2]. Its use in one-pot, multi-component reactions with amines and aldehydes provides a convergent and efficient route to diverse 2,3-dihydroquinazolin-4(1H)-one derivatives, which are investigated for a wide range of therapeutic activities including anticancer, anti-inflammatory, and anticonvulsant properties .

Polymer and Materials Chemistry: Blowing Agent for Foamed Plastics

Isatoic anhydride is employed as a chemical blowing agent in the polymer industry, an application that leverages its clean thermal decomposition to release carbon dioxide [3]. While not a direct comparator-driven application in the same manner as its use in synthesis, its selection over other blowing agents (e.g., azodicarbonamide) is based on its decomposition temperature profile and the non-toxic, inert nature of its gaseous byproduct, which can be beneficial in applications where residue or odor is a concern.

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